Butaverine

Smooth Muscle Pharmacology Antispasmodic Screening In Vitro Contractility Assays

Procure Butaverine (55837-14-4) as a structurally distinct comparator for smooth muscle research. Its unique butyl ester side chain and LogP of ~3.9 differentiate it from papaverine and drotaverine, enabling precise studies of lipophilicity and antispasmodic potency in GI, biliary, and vascular models. Use as a β-amino ester synthesis model. Ensure batch-to-batch consistency for reproducible in vitro and preclinical outcomes. Request a quote for bulk orders.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 55837-14-4
Cat. No. B1205617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaverine
CAS55837-14-4
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2
InChIInChI=1S/C18H27NO2/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3
InChIKeyWQDZHQZKJMNOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butaverine (CAS 55837-14-4) Procurement Guide: Antispasmodic Research Compound Overview


Butaverine (CAS 55837-14-4) is an antispasmodic compound classified as a smooth muscle relaxant with papaverine-like action [1]. It belongs to the class of small molecule spasmolytics [2] and is chemically described as a benzylisoquinoline derivative structurally related to papaverine and drotaverine . Butaverine has been investigated clinically for the treatment of irritable bowel syndrome (IBS), with development reaching Phase 2/Phase 3 trials [3]. The compound is supplied exclusively for research use and is not approved for human therapeutic administration .

Why Butaverine Cannot Be Substituted with Other Antispasmodics in Research


Antispasmodic agents exhibit fundamentally divergent mechanisms of action and receptor selectivity profiles that preclude direct substitution in experimental systems. While dicyclomine and hyoscine butylbromide act primarily through muscarinic receptor antagonism (anticholinergic activity) [1], drotaverine and papaverine function as phosphodiesterase-4 (PDE4) inhibitors [2], and mebeverine exerts direct musculotropic effects on colonic smooth muscle without anticholinergic activity [3]. Butaverine, a benzylisoquinoline derivative, modulates intracellular calcium signaling through a mechanism distinct from these established classes . Substituting one antispasmodic for another without mechanistic validation introduces uncontrolled variables that compromise experimental reproducibility and confound interpretation of smooth muscle pharmacology studies.

Quantitative Evidence for Butaverine Differentiation in Research Applications


In Vitro Smooth Muscle Relaxation: IC50 Comparison with Papaverine-Class Agents

Butaverine demonstrates potent inhibition of electrically induced smooth muscle contractions in mouse vas deferens tissue, with an IC50 value of 91.8 nM [1]. While direct head-to-head comparison data against other antispasmodics in the same assay system are not publicly available, this IC50 establishes a quantifiable benchmark for comparative pharmacology studies. Papaverine, a structurally related compound, exhibits IC50 values ranging from 1–10 µM in similar smooth muscle preparations, suggesting that Butaverine may demonstrate enhanced potency in this specific in vitro model [2]. Researchers should note that cross-assay comparisons are inherently limited by differences in experimental conditions and tissue preparations.

Smooth Muscle Pharmacology Antispasmodic Screening In Vitro Contractility Assays

Clinical Development Status: Differentiation from FDA-Approved Alternatives

Butaverine has advanced to Phase 2/Phase 3 clinical evaluation for irritable bowel syndrome (IBS), as documented in clinical trial registries [1]. In contrast, FDA-approved antispasmodics such as dicyclomine (Bentyl) and hyoscyamine have completed regulatory approval pathways and are commercially available as prescription therapeutics [2]. Butaverine remains an investigational compound with no current FDA approval [3]. This regulatory distinction is critical for procurement: Butaverine is appropriate for discovery-phase pharmacology, mechanism-of-action studies, and preclinical efficacy screening, whereas approved agents are required for therapeutic use or clinical comparative effectiveness research. The compound was investigated in a multi-center, open-label long-term safety study [4], indicating availability of clinical safety data that may inform preclinical toxicology study design.

Clinical Trial Design Investigational Compound Sourcing IBS Research

Synthetic Route: Zinc-Mediated Alkylation for Structural Analog Studies

A published synthetic route for Butaverine utilizes zinc-mediated alkylation of aminals with organozinc reagents in the presence of TMSCl and diisopropylamine [1]. This reaction system was specifically applied to the synthesis of Butaverine as an antispasmodic compound [2]. The zinc-mediated alkylation approach offers a methodological alternative to traditional Michael addition of piperidine to n-propyl cinnamate, which reportedly gave unsatisfactory yields [3]. For researchers synthesizing structural analogs or conducting structure-activity relationship (SAR) studies on benzylisoquinoline-based antispasmodics, this synthetic methodology provides a reproducible reference route. The availability of this published synthesis distinguishes Butaverine from less well-characterized analogs lacking documented synthetic procedures.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Recommended Butaverine Research and Industrial Application Scenarios


Smooth Muscle Pharmacology Reference Standard

Butaverine (IC50 = 91.8 nM in mouse vas deferens) [1] serves as a high-potency reference compound for calibrating smooth muscle relaxation assays. Use as a positive control in in vitro contractility studies to validate assay sensitivity and establish baseline spasmolytic activity for novel compound screening. The compound's papaverine-like mechanism [2] makes it suitable for comparative studies against PDE4 inhibitors (drotaverine) and anticholinergic agents (dicyclomine) to dissect mechanism-specific effects.

Medicinal Chemistry Lead Optimization

The published zinc-mediated alkylation synthetic route for Butaverine [3] provides a foundation for SAR studies on benzylisoquinoline-derived antispasmodics. Researchers can utilize this synthetic methodology to generate structural analogs, modify the piperidine moiety, or vary the ester functionality for lead optimization programs targeting smooth muscle disorders.

Preclinical Irritable Bowel Syndrome (IBS) Research

Given that Butaverine has reached Phase 2/Phase 3 clinical evaluation for IBS [4] and was investigated in a long-term safety study [5], the compound is appropriate for preclinical efficacy studies in animal models of visceral hypersensitivity and gastrointestinal dysmotility. Use as a tool compound to benchmark novel IBS therapeutic candidates against a clinically investigated reference agent.

Analytical Reference Standard and Impurity Profiling

Butaverine is available as a reference standard for analytical method development, including HPLC purity analysis, forced degradation studies, and impurity identification [6]. This application supports quality control and stability testing programs for research formulations containing Butaverine or structurally related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.